1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-MORPHOLINO-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-MORPHOLINO-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a pyrazole ring, a morpholine moiety, and a chlorinated phenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-MORPHOLINO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the chlorinated phenoxy group: This step involves the nucleophilic substitution reaction of 4-chloro-3-methylphenol with an appropriate halomethyl derivative.
Attachment of the morpholine moiety: This can be done through nucleophilic substitution reactions, where morpholine is reacted with a suitable leaving group on the pyrazole ring.
Formation of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-MORPHOLINO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-MORPHOLINO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-MORPHOLINO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chloro-3-methylphenoxy)methyl]phenylboronic acid .
Tolfenpyrad: 4-chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide.
Uniqueness
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-MORPHOLINO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(4-chloro-3-methylphenoxy)methyl]-N-morpholin-4-ylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3/c1-12-10-13(2-3-14(12)17)24-11-21-5-4-15(18-21)16(22)19-20-6-8-23-9-7-20/h2-5,10H,6-9,11H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUIXLLRBJBWHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCN2C=CC(=N2)C(=O)NN3CCOCC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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